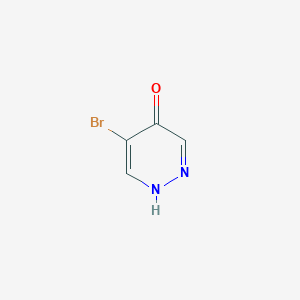

5-Bromopyridazin-4-ol

Description

Foundational Aspects of Pyridazine (B1198779) Ring Systems

The parent compound, pyridazine (C₄H₄N₂), is an aromatic heterocycle characterized by a six-membered ring with two adjacent nitrogen atoms. wikipedia.org This arrangement results in a dipole moment that is the largest among the three diazine isomers (pyridazine, pyrimidine (B1678525), and pyrazine). nih.gov The pyridazine ring is electron-deficient, a property that significantly influences its reactivity and the behavior of its substituted derivatives. The presence of the nitrogen atoms imparts weak basicity to the ring system. nih.gov

The electronic landscape of the pyridazine ring, with its π-electron system delocalized over the six atoms, is fundamental to its aromatic character. wikipedia.org However, the electronegative nitrogen atoms create a non-uniform electron density distribution, impacting its chemical behavior in comparison to benzene. wikipedia.org This inherent electronic nature is a key factor in the reactivity patterns observed in pyridazine derivatives, including halogenated pyridazinols.

Historical Context of Halogenated Pyridazine Synthesis

The synthesis of pyridazine derivatives has a rich history, with early methods often involving the condensation of 1,4-dicarbonyl compounds or related structures with hydrazine (B178648). wikipedia.org The first pyridazine was actually prepared by Emil Fischer during his investigations into the Fischer indole (B1671886) synthesis, through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org

Over the years, synthetic methodologies have evolved significantly, allowing for the regioselective introduction of various substituents onto the pyridazine core. The synthesis of halogenated pyridazines, a crucial step towards obtaining halogenated pyridazinols, has been achieved through various routes. These often involve direct halogenation of the pyridazine ring or the use of halogenated precursors in the ring-forming condensation reactions. Modern synthetic strategies, such as inverse-electron-demand Diels-Alder reactions of tetrazines with alkynes, have further expanded the toolkit for creating substituted pyridazines with high regioselectivity. rsc.org

Significance of Pyridazinol Scaffolds in Advanced Organic Synthesis

Pyridazinol scaffolds, and their halogenated counterparts, are valuable building blocks in advanced organic synthesis. Their utility stems from the multiple reactive sites they possess, allowing for a wide range of chemical modifications. The hydroxyl group can undergo O-alkylation and other transformations, while the halogen atom, particularly bromine, serves as an excellent handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.

The ability to functionalize the pyridazinol core at various positions enables the construction of complex molecular architectures. This versatility has made pyridazinol scaffolds attractive starting materials for the synthesis of a diverse array of heterocyclic compounds. The concept of "scaffold hopping," where a known active core is replaced with a different one to discover novel compounds, further highlights the importance of having access to a variety of versatile scaffolds like halogenated pyridazinols. uniroma1.it The unique electronic and steric properties conferred by the pyridazine ring and its substituents can lead to the development of molecules with tailored properties.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-1H-pyridazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKSRJQHMIJFGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=NN1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromopyridazin 4 Ol and Analogues

De Novo Pyridazine (B1198779) Ring Construction Approaches

Building the pyridazine ring from non-cyclic starting materials is a fundamental approach that offers high flexibility in introducing various substituents. These methods typically involve the condensation of two key fragments to form the six-membered diazine ring.

The most common direct cyclization methods rely on the reaction between a nitrogen-containing dinucleophile, typically hydrazine (B178648) or its derivatives, and a 1,4-dielectrophilic species.

A well-established method for constructing the pyridazine ring is the reaction of hydrazine with 1,4-dicarbonyl compounds. youtube.com This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. The versatility of this method allows for the use of both saturated and unsaturated dicarbonyl precursors. youtube.com

The general mechanism involves the condensation of hydrazine with a 1,4-dicarbonyl compound to yield the corresponding pyridazine derivative. sphinxsai.com For the synthesis of a 4-hydroxypyridazine (B169656) analogue, a precursor such as a β-keto-γ-hydroxy ester or a related 1,4-dicarbonyl compound with appropriate functional groups could be employed. The introduction of a bromine atom could be achieved by using a dicarbonyl precursor that is already halogenated at the appropriate position. The reaction between a monosubstituted hydrazine and a non-symmetrical β-diketone often leads to a mixture of isomers, a complexity that must be managed through careful selection of substrates and reaction conditions. researchgate.net

Table 1: Examples of Pyridazine Synthesis via Hydrazinolysis

| Dicarbonyl Precursor Type | Hydrazine Derivative | Resulting Structure | Reference |

|---|---|---|---|

| Saturated 1,4-dicarbonyl | Hydrazine | Dihydropyridazine (requires oxidation) | youtube.com |

| α,β-Unsaturated 1,4-dicarbonyl | Hydrazine | Pyridazine (direct aromatization) | youtube.com |

Compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) are versatile building blocks in heterocyclic synthesis. sci-hub.sepurkh.com These compounds can be used to construct pyridazine rings through multi-step reaction sequences or one-pot procedures. bohrium.com A flexible strategy involves the reaction of 4-chloro-1,2-diaza-1,3-butadienes with active methylene compounds to produce a variety of functionalized pyridazines. acs.org

Another approach involves the cyclocondensation of hydrazonopropanals, which can be formed from the coupling of enaminones with diazonium salts, with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to afford substituted pyridazines. researchgate.net For instance, pyridazinyl-butan-1,3-dione, an active methylene compound derived from 4-acetylpyridazinone, can be reacted with reagents like guanidine (B92328) hydrochloride to form fused heterocyclic systems. sci-hub.se These methodologies highlight the utility of active methylene precursors for creating diverse pyridazine scaffolds. purkh.com

Direct Cyclization Strategies from Acyclic Precursors

Hydrazinolysis of Dicarbonyl Compounds

Functionalization of Pre-existing Pyridazine Nuclei

An alternative to de novo synthesis is the direct functionalization of a pre-synthesized pyridazine ring. This approach is crucial for late-stage modification and for accessing derivatives that are difficult to prepare through ring construction methods. Due to the electron-deficient nature of the pyridazine ring, which results from the presence of two electronegative nitrogen atoms, these reactions have unique characteristics. uni-muenchen.de

Introducing a halogen atom onto the pyridazine ring can be challenging. Direct electrophilic aromatic substitution on pyridazines, similar to pyridines, requires harsh conditions due to the ring's poor nucleophilicity. chemrxiv.org This often leads to low yields and mixtures of regioisomers. nih.gov

To overcome these challenges, modern synthetic methods have been developed, primarily for the analogous pyridine (B92270) system, which could be adapted for pyridazines. One such strategy involves a temporary ring-opening of the heterocycle into a more reactive acyclic intermediate, such as a Zincke imine. chemrxiv.orgthieme-connect.com This intermediate can undergo regioselective halogenation under mild conditions, followed by ring-closure to reform the aromatic ring with the desired halogen substituent. chemrxiv.org Another approach for achieving site-selectivity is the use of designed phosphine (B1218219) reagents to create phosphonium (B103445) salts at specific positions (e.g., the 4-position) of the pyridine ring, which are then displaced by a halide nucleophile. nih.gov While developed for pyridines, these strategies offer potential pathways for the controlled halogenation of pyridazine scaffolds.

Table 2: Modern Regioselective Halogenation Strategies for Pyridine (Applicable to Pyridazine)

| Method | Key Intermediate/Reagent | Position Selectivity | Reference |

|---|---|---|---|

| Ring-Opening/Closing | Zincke Imine | 3-position | chemrxiv.orgthieme-connect.com |

| Phosphonium Salt Displacement | Heterocyclic Phosphines | 4-position | nih.gov |

The introduction of a hydroxyl group onto a pyridazine ring can be accomplished through several methods, with modern techniques offering improved selectivity. A notable strategy developed for pyridines, which could be conceptually applied to pyridazines, is the photochemical valence isomerization of pyridine N-oxides. nih.govacs.org

In this process, the pyridine N-oxide is irradiated with UV light, leading to the formation of a highly strained oxaziridine (B8769555) intermediate. This intermediate can rearrange to introduce a hydroxyl group at the C3 position of the ring. nih.govacs.org This method has been shown to be effective for a wide range of complex pyridine derivatives, suggesting its potential for the synthesis of pyridazin-4-ol analogues from the corresponding pyridazine N-oxides. nih.gov It is important to note that pyridazin-4-ol exists in tautomeric equilibrium with its keto form, pyridazin-4-one, a factor that influences its reactivity and characterization. researchgate.net

Halogenation at Specific Ring Positions

Advanced Coupling and Transformation Reactions

Modern synthetic organic chemistry offers a powerful toolkit for the modification of heteroaromatic systems. For derivatives of 5-bromopyridazin-4-ol, which can exist in tautomeric equilibrium with 5-bromo-3(2H)-pyridazinone, advanced coupling reactions provide efficient pathways to novel analogs. These methods are broadly categorized into transition metal-catalyzed cross-couplings and organometallic-mediated functionalizations.

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The bromine atom at the C5 position of the pyridazinol ring is well-suited for such transformations, including the renowned Suzuki-Miyaura, Heck, and Sonogashira reactions.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a premier method for creating C-C bonds. researchgate.net While direct examples on this compound are scarce in the literature, extensive research on analogous brominated pyridazines and other heterocycles provides a clear blueprint for its application.

The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or formed from a stable complex such as Pd(PPh₃)₄. A base is essential for the activation of the organoboron reagent and to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent is critical and is often substrate-dependent. For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully achieved using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane, affording good yields of the coupled products. mdpi.com This highlights a common set of conditions applicable to brominated aza-heterocycles.

Research on 3-bromo-6-(thiophen-2-yl)pyridazine demonstrated that Suzuki-Miyaura coupling with (hetero)arylboronic acids can be performed using Pd(PPh₃)₄ with aqueous Na₂CO₃ in a DME/ethanol solvent system. However, the yields reported were low (14-28%), suggesting potential challenges such as catalyst deactivation or competing side reactions with the pyridazine core.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 60 |

| 2 | 3-bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol | 28 |

| 3 | 3-bromo-6-(thiophen-2-yl)pyridazine | 4-formylphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol | 14 |

This table presents selected examples of Suzuki-Miyaura reactions on brominated pyridazine and pyrimidine (B1678525) systems, illustrating typical reaction conditions and outcomes.

For this compound, the presence of the hydroxyl group, or its pyridazinone tautomer, may necessitate protection prior to coupling to prevent interference with the catalytic cycle.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for functionalizing the this compound scaffold.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org This reaction has been applied to various brominated nitrogen heterocycles. For example, 3-bromopyridine (B30812) readily participates in Heck reactions. chemrxiv.org The choice of catalyst and ligand is crucial for controlling regioselectivity and yield.

The Sonogashira reaction , which forms a C-C bond between an aryl halide and a terminal alkyne, is another key transformation. wikipedia.org A notable example involves the coupling of a protected 5-bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-one with terminal alkynes. mdpi.com The use of a Pd(PPh₃)₂Cl₂/CuI catalyst system in the presence of a base like triethylamine (B128534) is typical. mdpi.com It was observed that the unprotected NH group of the pyridazinone led to very low yields (5-10%), underscoring the potential need for N-protection of the pyridazinone tautomer of this compound for successful coupling. mdpi.com

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.org This reaction has been extensively developed for a wide range of nitrogen heterocycles. acs.org The use of specialized phosphine ligands, such as those from the Buchwald laboratory (e.g., XPhos, BrettPhos), is often critical for achieving high yields, especially with challenging substrates. vulcanchem.comlibretexts.org

| Reaction Type | Bromo-Heterocycle Example | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Sonogashira | 5-bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-one | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | ~90 |

| Heck | 4-bromo-benzocyclobutene | Tetramethyldivinyldisiloxane | Pd(OAc)₂/P(o-tolyl)₃ | KOAc | DMF/H₂O | 83 rug.nl |

| Buchwald-Hartwig | Bromo-imidazole/pyrazole (B372694) | Various amines | Pd precatalyst/tBuBrettPhos | LHMDS | THF | Moderate to Excellent sigmaaldrich.com |

This table showcases examples of various palladium-catalyzed cross-coupling reactions on brominated heterocycles, providing representative conditions.

Suzuki-Miyaura Reactions on Bromopyridazines

Organometallic Reagent-Mediated Processes

The use of organometallic reagents, particularly organomagnesium compounds, offers an alternative and powerful strategy for the functionalization of the pyridazine core. These methods often provide excellent regioselectivity that can be complementary to transition metal-catalyzed approaches.

Halogen-magnesium exchange is a rapid and efficient method for generating Grignard reagents from aryl halides under mild conditions. This transformation is particularly useful for substrates that are incompatible with the classical methods of Grignard reagent preparation. For pyridazine systems, the choice of the Grignard reagent for the exchange is critical to avoid side reactions.

Research has shown that for a 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one, a close analog of a protected this compound, selective bromine-magnesium exchange at the C5 position can be achieved using the sterically hindered Grignard reagent MesMgBr (mesitylmagnesium bromide). mdpi.comthieme-connect.de The resulting magnesium intermediate can then be quenched with various electrophiles to introduce new functional groups. The use of more nucleophilic Grignard reagents like butylmagnesium chloride (BuMgCl) or isopropylmagnesium chloride (i-PrMgCl) can lead to competing nucleophilic addition-elimination at the C4 position. mdpi.comthieme-connect.de

| Substrate | Exchange Reagent | Temperature (°C) | Electrophile | Product | Yield (%) |

| 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | MesMgBr | -20 | I₂ | 2-benzyl-5-iodo-4-methoxypyridazin-3(2H)-one | 85 |

| 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | MesMgBr | -20 | PhCHO | 2-benzyl-5-(hydroxy(phenyl)methyl)-4-methoxypyridazin-3(2H)-one | 75 |

This table provides examples of selective bromine-magnesium exchange on a pyridazinone analog, followed by electrophilic quench. Data sourced from Verhelst et al. (2011). thieme-connect.de

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of C-H bonds adjacent to a directing group. In the context of pyridazinones, the lactam carbonyl group can direct magnesiation to the adjacent C-H bond.

For substrates like 2-benzyl-5-chloropyridazin-3(2H)-one, which lacks a substituent at the C4 position, less nucleophilic magnesium amide bases such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve regioselective C-H magnesiation at the C4 position. mdpi.comthieme-connect.de This approach avoids the complications of halogen-metal exchange or nucleophilic addition that can occur with other organometallic reagents. The resulting C4-magnesiated species can be trapped with various electrophiles, providing access to a range of 4-substituted pyridazinone derivatives that would be difficult to obtain otherwise. thieme-connect.de This methodology highlights a sophisticated approach to functionalizing the pyridazinone ring system through precise C-H bond activation.

Selective Bromine-Magnesium Exchange Protocols

Green Chemistry Approaches in Pyridazine Synthesis

The development of environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. In the context of pyridazine synthesis, significant efforts have been directed towards the adoption of green chemistry principles, focusing on the use of alternative energy sources, greener solvents, and catalyst-free or recyclable catalytic systems. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency, thereby offering more sustainable routes to valuable pyridazine derivatives.

One of the prominent green techniques employed in pyridazine synthesis is the use of microwave irradiation . nih.govgeorgiasouthern.edutandfonline.com Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. georgiasouthern.edutandfonline.comtandfonline.com For instance, the synthesis of various polyfunctional pyridazine derivatives has been efficiently achieved under microwave irradiation in solvent-free conditions, leading to high yields and short reaction times. tandfonline.comtandfonline.com This method avoids the use of volatile organic compounds (VOCs) as solvents, which are often toxic and contribute to environmental pollution. cem.com The efficiency of microwave heating stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

Another significant green approach is the utilization of ultrasound irradiation (sonochemistry). nih.govgrowingscience.comgrowingscience.com Ultrasound-assisted synthesis has emerged as a powerful tool for promoting chemical reactions. growingscience.comgrowingscience.com In the synthesis of pyridazine derivatives, sonication has been employed to facilitate reactions in aqueous media, a green and benign solvent. nih.govgrowingscience.comgrowingscience.com For example, a three-component reaction of arylglyoxal hydrates with β-dicarbonyl compounds and hydrazine hydrate (B1144303) in water under ultrasonic irradiation has been reported to produce 6-aryl-3-methylpyridazine-4-carboxylic acid esters in good to high yields with significantly reduced reaction times (3-5 minutes) compared to conventional methods. growingscience.comgrowingscience.comresearchgate.net The mechanical effects of ultrasound, such as cavitation, can enhance mass transfer and accelerate reaction rates, often without the need for a catalyst. nih.gov

The principle of using greener solvents is central to green chemistry, with water being the most desirable choice due to its non-toxic, non-flammable, and abundant nature. growingscience.comgrowingscience.comrsc.org Several syntheses of pyridazine analogues have been successfully carried out in water, often in conjunction with microwave or ultrasound irradiation. growingscience.comgrowingscience.comrsc.org Another green solvent strategy involves the use of ionic liquids. Imidazolium-based ionic liquids have been used as recyclable reaction media for the synthesis of pyridazine derivatives through Diels-Alder reactions, demonstrating reduced reaction times and increased yields compared to conventional solvents. sioc-journal.cn A key advantage of ionic liquids is their potential for reuse over multiple reaction cycles without a significant loss in product yield. sioc-journal.cn

Furthermore, solvent-free reaction conditions , also known as neat reactions, represent an ideal green chemistry protocol by completely eliminating the solvent from the reaction, thereby reducing waste and simplifying work-up procedures. cem.comrsc.org The synthesis of highly functionalized substituted pyridazines has been achieved under solvent-free conditions using microwave irradiation and a recyclable catalyst like potassium hydroxide-impregnated alumina. georgiasouthern.edu This approach not only minimizes environmental impact but can also lead to higher yields and shorter reaction times. georgiasouthern.edutandfonline.comtandfonline.com

The development of catalyst-free and recyclable catalytic systems is another cornerstone of green pyridazine synthesis. While some green methods operate efficiently without a catalyst, others employ catalysts that are environmentally benign and can be easily recovered and reused. georgiasouthern.edunih.govresearchgate.net For example, the use of a reusable and cost-effective ionic liquid, [Et3NH][HSO4], as a catalyst in the solvent-free synthesis of pyrazole derivatives, which are structurally related to pyridazines, highlights the potential for developing similar systems for pyridazine synthesis. researchgate.net

These green chemistry approaches offer significant advantages over traditional synthetic methods for preparing pyridazine derivatives. By embracing principles such as the use of alternative energy sources, benign solvents, and catalyst-free or recyclable systems, chemists are paving the way for more sustainable and environmentally responsible production of these important heterocyclic compounds.

Data on Green Synthetic Approaches for Pyridazine Analogues

| Method | Energy Source | Solvent | Catalyst | Key Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Microwave | Solvent-free or Green Solvents (e.g., water) | Often catalyst-free or recyclable catalysts | Reduced reaction times, increased yields, reduced waste | nih.govgeorgiasouthern.edutandfonline.comtandfonline.comrsc.org |

| Ultrasound-Assisted Synthesis | Ultrasound | Water | Often catalyst-free | Rapid reactions, high yields, use of benign solvent | nih.govgrowingscience.comgrowingscience.comresearchgate.net |

| Ionic Liquid-Mediated Synthesis | Conventional Heating | Imidazolium Ionic Liquids | Ionic liquid acts as both solvent and catalyst | Recyclable reaction medium, reduced reaction times, increased yields | sioc-journal.cn |

| Solvent-Free Synthesis | Microwave or Conventional Heating | None | Recyclable catalysts (e.g., KOH-Alumina) | Eliminates solvent waste, simplified work-up, high efficiency | georgiasouthern.educem.comrsc.org |

Reactivity and Reaction Pathways of 5 Bromopyridazin 4 Ol Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridazine (B1198779) ring makes it susceptible to nucleophilic attack, a characteristic that is central to the reactivity of 5-Bromopyridazin-4-ol derivatives. Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for these compounds.

Reactivity of the Bromo Substituent

The bromine atom at the 5-position of the pyridazin-4-ol ring is a good leaving group, facilitating SNAr reactions. The reactivity of this bromo substituent is significantly influenced by the electronic properties of the pyridazine ring. The presence of two adjacent nitrogen atoms withdraws electron density from the ring, making the carbon atoms, particularly those in positions ortho and para to the nitrogen atoms, electrophilic and thus prone to nucleophilic attack. This inherent electrophilicity activates the bromo group for displacement by a variety of nucleophiles. The substitution of the bromine atom can lead to a diverse array of functionalized pyridazinone derivatives. uomus.edu.iqquimicaorganica.org

Reactions with Various Nucleophiles (e.g., Nitrogen-Containing Species)

A wide range of nucleophiles can displace the bromo substituent in this compound derivatives. Nitrogen-containing nucleophiles, such as primary and secondary amines, are commonly employed. bhu.ac.inmsu.edu For instance, the reaction of 4-bromopyridazin-3-amine (B3233346) with amines can lead to the substitution of the bromine atom. quimicaorganica.org The lone pair of electrons on the nitrogen of the amine attacks the carbon atom bearing the bromine, leading to the formation of a new carbon-nitrogen bond and the expulsion of the bromide ion. arkat-usa.org The reaction conditions for these substitutions can vary, but they often proceed under mild conditions due to the activated nature of the substrate.

Besides amines, other nucleophiles such as alkoxides and thiols can also be used to displace the bromine atom, providing access to a broad spectrum of 5-substituted pyridazin-4-ol derivatives.

Investigation of Intermediates (e.g., Didehydropyridazines)

In certain nucleophilic substitution reactions of halopyridazines, particularly under strong basic conditions with reagents like potassium amide in liquid ammonia, the formation of hetaryne intermediates, such as didehydropyridazine, has been proposed and evidenced. acs.orgwur.nl Specifically, in the amination of 4-halogenopyridazines, evidence for a 4,5-didehydropyridazine intermediate has been reported. acs.orgwur.nl This intermediate is formed through the elimination of hydrogen halide from the starting material. The highly reactive triple bond in the didehydropyridazine then undergoes nucleophilic addition to yield the final product. The formation of isomeric mixtures of products often supports the intermediacy of such species. While direct investigation of didehydropyridazine formation from this compound is not extensively documented, the established precedent in related systems suggests its potential as a reactive intermediate under specific reaction conditions. acs.orgwur.nlwiley-vch.declockss.org

Electrophilic Functionalization of the Pyridazine Core

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack. sphinxsai.comgcwgandhinagar.com Consequently, direct electrophilic substitution on the pyridazine core of this compound is challenging and often requires harsh reaction conditions or the presence of activating groups. sphinxsai.comresearchgate.netlibretexts.org

Reports on the direct nitration or sulfonation of the parent pyridazine are scarce, with the reactions often failing to occur under standard conditions. sphinxsai.com Friedel-Crafts reactions are also generally unsuccessful on the unactivated pyridazine ring. uomus.edu.iqijrpc.com However, the pyridazinone tautomer can influence reactivity. Acid-catalyzed hydrogen exchange studies on pyridazin-4-one have shown that exchange can occur at the 5-position on the neutral species. rsc.org

In some cases, electrophilic functionalization can be achieved. For example, N-nitration of 4-chloro-5-substituted-pyridazin-3-ones with copper nitrate (B79036) trihydrate in acetic anhydride (B1165640) has been reported to yield the corresponding 2-nitro derivatives. acs.orgnih.gov Halogenation of certain pyridazinone derivatives has also been achieved, for instance, using N-chlorosuccinimide. arkat-usa.orgresearchgate.netumich.eduresearchgate.net Furthermore, the synthesis of pyridazinone derivatives sometimes involves a Friedel-Crafts acylation step to construct the initial framework, for example, by reacting an aromatic hydrocarbon with succinic anhydride in the presence of a Lewis acid. ijrpc.commdpi.comresearchgate.netjocpr.combiomedpharmajournal.org This, however, is not a direct functionalization of a pre-existing pyridazinone ring.

C-H Bond Activation and Functionalization

In recent years, transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including pyridazinone derivatives. This strategy allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds at positions that are otherwise difficult to functionalize.

Palladium-catalyzed reactions have been particularly successful in the C-H functionalization of pyridazinones. researchgate.netbiomedpharmajournal.org For instance, the C-H arylation, alkenylation, and alkynylation of pyridazinone derivatives have been achieved using palladium catalysts in the presence of an appropriate oxidant. These reactions often proceed with high regioselectivity, directed by the inherent electronic properties of the pyridazinone ring or by a directing group. The lactam oxygen of the pyridazinone can act as a directing group, facilitating ortho C-H magnesiation, which can then be quenched with various electrophiles to introduce functionality at the C-4 position. acs.org Rhodium catalysts have also been employed for the C-H activation and annulation of pyridazinones with allenes to construct indazole derivatives. biomedpharmajournal.org

Rearrangement Reactions within the Pyridazinol Framework

The pyridazinol framework can undergo various rearrangement reactions, leading to the formation of new heterocyclic systems. These transformations are often induced by thermal or photochemical conditions.

A notable example is the Smiles rearrangement, which has been observed in the 3(2H)-pyridazinone system. For instance, 5-(o-Acetamidophenylthio)-4-chloro-3(2H)-pyridazinones have been shown to undergo a base-catalyzed Smiles rearrangement followed by cyclization to afford 10H-benzo[b]pyridazino4,5-e-thiazin-4(3H)-ones. acs.org

Photochemical rearrangements are also a significant reaction pathway for pyridazinone derivatives. jocpr.comacs.orgresearchgate.net Irradiation of pyridazinone derivatives can lead to skeletal rearrangements. For example, the photochemical rearrangement of pyridazino[2,3-a]pyrimidines can proceed via 2-oxoketene intermediates, which can then undergo ring-closure reactions to form more thermodynamically stable products like pyrido[2,3-c]pyridazines. mdpi.com The specific outcome of these photochemical reactions is often dependent on the substitution pattern of the starting pyridazinone.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound Derivatives

The reactivity of pyridazinone scaffolds, particularly those bearing halogen substituents like this compound, is characterized by a complex interplay of electronic and steric factors. These factors govern the chemoselectivity, regioselectivity, and stereoselectivity of their reactions, enabling the synthesis of a diverse array of functionalized heterocyclic compounds. The presence of multiple reactive sites—the bromine atom, the hydroxyl group, the C-H bonds on the ring, and the lactam functionality—necessitates careful control of reaction conditions to achieve desired outcomes.

Chemoselectivity in reactions of bromopyridazinone derivatives often revolves around the selective reaction of one functional group in the presence of others. A notable example is the selective metal-halogen exchange versus C-H metalation. In the case of 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one, a derivative structurally related to this compound, selective bromine-magnesium exchange at the C-5 position can be achieved using mesitylmagnesium bromide (MesMgBr). nih.gov This demonstrates that a less nucleophilic Grignard reagent can preferentially react with the C-Br bond over other potentially reactive sites. Conversely, using more nucleophilic organomagnesium chlorides (RMgCl, where R = butyl, isopropyl, or phenyl) leads to a mixture of reactions, including both bromine-magnesium exchange at C-5 and nucleophilic addition-elimination at the C-4 position. nih.gov This highlights the critical role of the nucleophile's reactivity in dictating the chemoselectivity of the transformation.

Regioselectivity , the preferential reaction at one site over other possible positions, is a key consideration in the functionalization of the pyridazinone ring. For instance, in 2-benzyl-5-chloro- and 2-benzyl-6-chloropyridazin-3(2H)-one, regioselective C-H magnesiation at the C-4 position is accomplished using less nucleophilic magnesium amides like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). nih.gov This lactam-directed ortho-metalation showcases how existing functionalities can direct reactions to specific positions on the heterocyclic ring.

Cycloaddition reactions involving pyridazinone derivatives also exhibit high levels of regioselectivity. For example, the [3+2] cycloaddition of diazopropane (B8614946) to pyridazinones has been shown to produce saturated pyrazolo[3,4-d]pyridazinones regioselectively. nih.gov Similarly, the cycloaddition of nitrile imines, generated in situ from hydrazonoyl chlorides, with enaminone-pyrrolo derivatives proceeds in a regioselective manner to furnish pyrazole (B372694) intermediates that are then cyclized to pyrazolo-pyridazines. nih.gov The regiochemistry of such cycloadditions can often be predicted and confirmed through spectroscopic methods like NMR and X-ray crystallography. mdpi.com The condensation of ferrocenylhydrazine with 1-phenyl-4,4,4-trifluorobutane-1,3-dione also shows high regioselectivity, yielding predominantly one isomeric pyrazole product after purification. acs.org

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product(s) | Selectivity | Ref |

| 2-Benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | - | MesMgBr | 2-Benzyl-4-methoxy-5-magnesiobromide-pyridazin-3(2H)-one | Chemoselective Br-Mg exchange | nih.gov |

| 2-Benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | - | BuMgCl, i-PrMgCl, or PhMgCl | Mixture of Br-Mg exchange and addition-elimination products | Low Chemoselectivity | nih.gov |

| 2-Benzyl-5-chloropyridazin-3(2H)-one | - | TMPMgCl·LiCl | 2-Benzyl-5-chloro-4-magnesiochloride-pyridazin-3(2H)-one | Regioselective C-H magnesiation | nih.gov |

| Pyridazinone | Diazopropane | - | Saturated pyrazolo[3,4-d]pyridazinone | Regioselective [3+2] cycloaddition | nih.gov |

| Nitrile imine | Enaminone-pyrrolo derivative | Triethylamine (B128534) (TEA) | Pyrazolo-pyridazine | Regioselective cycloaddition | nih.gov |

Stereoselectivity , the preferential formation of one stereoisomer over others, is prominent in cycloaddition and other reactions leading to chiral pyridazinone derivatives. A highly diastereoselective formal [3+3] cycloaddition of α,β-unsaturated aldehydes and azomethine imines, catalyzed by N-heterocyclic carbenes (NHCs), affords substituted pyridazinones with excellent diastereoselectivity (>20:1). nih.govcapes.gov.br The catalyst's structure plays a crucial role in controlling the stereochemical outcome by influencing the geometry of the reactive intermediates. nih.gov

Furthermore, rhodium(II)-catalyzed cycloaddition reactions of N-acyliminopyridinium ylides have been shown to produce tetrahydropyridazine derivatives with high yields and excellent enantioselectivities. nih.gov The choice of catalyst and reaction conditions is instrumental in controlling the stereochemical course of these transformations. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure pyridazinone derivatives, which is of significant interest for applications in medicinal chemistry.

| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Selectivity | Ref |

| α,β-Unsaturated aldehyde | Azomethine imine | N-Heterocyclic Carbene (NHC) | Substituted pyridazinone | High diastereoselectivity (>20:1) | nih.govcapes.gov.br |

| N-Acyliminopyridinium ylide | - | Rh(II) catalyst | Tetrahydropyridazine derivative | High enantioselectivity | nih.gov |

Derivatization and Structural Modifications of 5 Bromopyridazin 4 Ol

Introduction of Diverse Chemical Moieties

The modification of the 5-Bromopyridazin-4-ol core often involves the formation of new carbon-carbon (C-C) or carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. These methods provide powerful tools for extending the molecular framework and introducing a variety of functional groups.

The bromine atom at the C-5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C bonds. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular skeletons from simpler precursors. libretexts.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C(sp²)–C(sp²) bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. chemrxiv.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org While specific examples for this compound are not extensively documented, the successful application of Suzuki coupling to other bromo-substituted nitrogen heterocycles, like 5-bromoindazoles and 5-bromo-1,2,3-triazine, demonstrates the viability of this approach. mdpi.comuzh.ch

Sonogashira Coupling: To introduce alkyne functionalities (alkynylation), the Sonogashira coupling is widely employed. This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.orglibretexts.org The reaction can often be performed under mild conditions, making it suitable for complex molecules. wikipedia.org Its utility in forming C(sp²)–C(sp) bonds is well-established for a wide range of heterocyclic halides. researchgate.net

Heck Coupling: The formation of C-C bonds through alkenylation can be achieved via the Heck reaction. This process involves the coupling of the aryl bromide with an alkene, typically catalyzed by a palladium complex.

Below is a table illustrating representative conditions for Suzuki and Sonogashira couplings on analogous bromo-heterocyclic systems, which are applicable for the derivatization of this compound.

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki Coupling | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DME | Good | mdpi.com |

| Suzuki Coupling | 5-Bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ / MeCN | 81% | uzh.ch |

| Sonogashira Coupling | 5-Substituted 3,4-dihalo-2(5H)-furanone | Terminal Alkynes | Pd(PPh₃)₄ / CuI | KF / Toluene | Moderate to Good | sioc-journal.cn |

The introduction of nitrogen, oxygen, or sulfur moieties is also predominantly achieved through palladium- or copper-catalyzed cross-coupling reactions at the C-5 position.

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful and general method for constructing aryl C-N bonds. numberanalytics.com This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base. wikipedia.org The development of various generations of phosphine (B1218219) ligands has expanded the scope of this reaction to include a wide array of amines and amides with aryl halides. wikipedia.orglibretexts.org This makes it a highly suitable method for synthesizing 5-amino- or 5-amido-pyridazin-4-ol derivatives. ursinus.edu

C-O Bond Formation: The synthesis of aryl ethers from this compound can be accomplished through methods like the Buchwald-Hartwig etherification or Ullmann condensation. These reactions couple the aryl bromide with an alcohol or phenol, typically using a palladium or copper catalyst.

C-S Bond Formation: Thioethers can be prepared by coupling this compound with thiols. This transformation can be catalyzed by various transition metals, with palladium and copper being the most common. ucl.ac.uk Mechanochemical methods have also been developed that proceed under solvent-free conditions. ucl.ac.uk

The table below summarizes representative conditions for the Buchwald-Hartwig amination.

| Reaction | Aryl Halide | Coupling Partner | Catalyst / Ligand | Base / Solvent | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide | Primary/Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand (e.g., BINAP, DavePhos) | NaOtBu or K₂CO₃ / Toluene or Dioxane | wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Unprotected Bromoindole | Primary Aromatic Amine | Pd₂(dba)₃ / XPhos | K₃PO₄ / t-Amyl alcohol | ursinus.edu |

Formation of C-C Bonds (e.g., Arylation, Alkynylation, Alkenylation)

Functionalization at Specific Ring Positions

This compound exhibits tautomerism, existing in equilibrium with 5-bromo-3,6-dihydropyridazin-4-one and, more significantly, 5-bromopyridazin-4(1H)-one. This equilibrium influences its reactivity, particularly in alkylation reactions where competition between N-alkylation and O-alkylation can occur.

The hydroxyl group at the C-4 position is a key site for functionalization. Its reactivity is characteristic of both phenols and the hydroxyl group of a vinylogous acid.

O-Alkylation: The formation of ethers via O-alkylation is a common transformation. scirp.org Classical methods like the Williamson ether synthesis, involving deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, can be employed. scirp.org The choice of base and solvent is crucial for directing the reaction towards O-alkylation versus the competing N-alkylation. juniperpublishers.com

Conversion to a Leaving Group: The hydroxyl group can be converted into a sulfonate ester, such as a triflate or tosylate. This transforms the oxygen into an excellent leaving group, activating the C-4 position for subsequent nucleophilic substitution or cross-coupling reactions, thereby offering an alternative route to functionalization at this carbon.

The carbon atom bearing the bromine is the most common site for derivatization.

Cross-Coupling Reactions: As detailed in section 4.1, this position is the electrophilic partner in a vast array of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig, etc.), where the bromine atom serves as the leaving group. mdpi.comuzh.ch

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromine by a strong nucleophile is another potential reaction pathway. masterorganicchemistry.com However, for SNAr to be efficient on an aryl bromide, the ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In the case of the pyridazine (B1198779) ring, its inherent electron-deficient nature facilitates this type of reaction compared to benzene, but it may still require forcing conditions.

Due to the tautomerism to the pyridazinone form, the ring nitrogen at the N-1 position becomes a primary site for functionalization, particularly alkylation.

N-Alkylation: The reaction of 5-bromopyridazin-4-one with an alkylating agent in the presence of a base often leads to N-alkylation. d-nb.info The regioselectivity between N-1 and O-alkylation is highly dependent on the reaction conditions. For instance, using sodium hydride in an aprotic solvent like THF often favors N-alkylation in related heterocyclic systems. d-nb.info Factors such as the nature of the electrophile, the solvent, and the counter-ion of the base can all influence the N/O selectivity. juniperpublishers.com

The table below presents typical conditions used for regioselective N-alkylation in analogous indazole systems.

| Heterocycle | Alkylating Agent | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| 1H-Indazole | Alkyl Bromide | NaH | THF | High N-1 selectivity | d-nb.info |

| 1H-Indazole | Alkyl Bromide | NaHMDS | THF or DMSO | Solvent-dependent regioselectivity | d-nb.info |

| Quinazolin-4-one | Ethyl 6-bromohexanoate | K₂CO₃ | DMF | N-alkylation product formed | juniperpublishers.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR for Hydrogen Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of hydrogen atoms in a molecule. The chemical shifts in the ¹H NMR spectrum of 5-Bromopyridazin-4-ol would reveal distinct signals for the protons on the pyridazine (B1198779) ring and the hydroxyl group. The protons on the pyridazine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the bromine atom and the hydroxyl group. The hydroxyl proton would likely appear as a broad singlet, the position of which can be influenced by solvent and concentration.

Carbon (¹³C) NMR for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbon atoms in the pyridazine ring would resonate in the downfield region, typically between δ 120 and 160 ppm. The carbon atom attached to the bromine (C-5) would be influenced by the heavy atom effect, while the carbon bearing the hydroxyl group (C-4) would also show a characteristic chemical shift.

Heteronuclear NMR (e.g., ¹⁵N, ¹⁹F) and 2D NMR Techniques (COSY, HSQC, HMBC, NOE)

While ¹H and ¹³C NMR are the most common, other NMR techniques can provide further structural details. For a compound like this compound, ¹⁵N NMR could offer insights into the electronic environment of the two nitrogen atoms in the pyridazine ring.

Two-dimensional (2D) NMR techniques are invaluable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the pyridazine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons, helping to piece together the entire molecular framework.

NOE (Nuclear Overhauser Effect) spectroscopy could provide information about the spatial proximity of different atoms.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio of ions. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M⁺+2) of similar intensity. nist.gov Fragmentation patterns observed in the mass spectrum would provide clues about the molecule's structure, as the molecule breaks apart in a predictable manner upon ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org The IR spectrum of this compound is expected to show several characteristic absorption bands:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. masterorganicchemistry.com

C-H stretching vibrations for the aromatic protons on the pyridazine ring would likely appear around 3000-3100 cm⁻¹.

C=N and C=C stretching vibrations within the pyridazine ring are expected in the 1400-1600 cm⁻¹ region.

The C-Br stretching vibration would appear at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions within the molecule. libretexts.orgazooptics.com The UV-Vis spectrum of this compound would likely exhibit absorption bands corresponding to π → π* and n → π* transitions. The conjugated pyridazine ring system is a chromophore that will absorb UV light. The exact wavelength of maximum absorbance (λmax) will be influenced by the substituents (bromine and hydroxyl group) on the ring. azooptics.com

| Spectroscopic Technique | Predicted Data for this compound |

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Hydroxyl proton (broad singlet) |

| ¹³C NMR | Aromatic carbons (δ 120-160 ppm) |

| Mass Spectrometry | Molecular ion peak (M⁺) with an M⁺+2 isotopic peak for bromine |

| IR Spectroscopy | O-H stretch (~3200-3600 cm⁻¹), C-H stretch (~3000-3100 cm⁻¹), C=N/C=C stretch (~1400-1600 cm⁻¹), C-Br stretch (<1000 cm⁻¹) |

| UV-Vis Spectroscopy | π → π* and n → π* transitions characteristic of a substituted pyridazine ring |

Computational and Theoretical Chemistry Studies of 5 Bromopyridazin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. These methods would be employed to model the electronic structure and reactivity of 5-Bromopyridazin-4-ol with high accuracy.

Electronic Structure Analysis (HOMO-LUMO Orbitals, Electrostatic Potential)

A foundational aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, signaling sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack. For this compound, the ESP map would likely show negative potential around the nitrogen and oxygen atoms and positive potential near the hydrogen atoms.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and kinetic stability |

Reactivity Descriptors (e.g., Fukui Functions, Local Softness)

To quantify the reactivity of different atomic sites within this compound, reactivity descriptors derived from conceptual DFT would be calculated. Fukui functions are particularly useful as they indicate the change in electron density at a specific point in the molecule when the total number of electrons is changed. This allows for the precise identification of sites susceptible to nucleophilic, electrophilic, or radical attack.

Local softness is another key descriptor, related to the Fukui function, which measures the reactivity of a particular atomic site. By analyzing these descriptors, one could predict, for instance, whether an incoming electrophile would preferentially attack a nitrogen atom or the oxygen atom of the hydroxyl group.

Energy Profiles and Transition State Analysis of Reactions

Computational chemistry allows for the detailed investigation of reaction mechanisms. By mapping the potential energy surface for a proposed reaction involving this compound, researchers can calculate the energy of reactants, products, intermediates, and, crucially, the transition states that connect them. This analysis provides the activation energy barriers, which determine the reaction kinetics. For example, the energy profile for a nucleophilic aromatic substitution reaction at the bromine-bearing carbon could be calculated to understand its feasibility and rate.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are often performed on a single, optimized geometry in the gas phase, molecules in reality are dynamic and interact with their environment. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. For this compound, MD simulations could reveal the preferred orientations (conformations) of the hydroxyl group and how the molecule interacts with itself in condensed phases through hydrogen bonding or stacking interactions.

Solvation Models and Environmental Effects on Reactivity

Chemical reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational solvation models are used to simulate the effect of the solvent environment. These models can be explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. Applying these models to this compound would allow for a more realistic prediction of its reactivity and properties in different solvents, explaining how polar or non-polar solvents might alter reaction pathways and rates.

Prediction and Validation of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, one could compute:

NMR chemical shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental spectra to aid in signal assignment and confirm the molecular structure.

Vibrational frequencies: The calculation of infrared (IR) and Raman spectra can help in assigning vibrational modes observed experimentally.

Electronic transitions: Time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | 7.8 (H at C6) | To be determined |

| ¹³C NMR (δ, ppm) | 155.0 (C4-OH) | To be determined |

| IR (cm⁻¹) | 3450 (O-H stretch) | To be determined |

| UV-Vis (λmax, nm) | 285 | To be determined |

By undertaking these comprehensive computational studies, a detailed, atomistic-level understanding of this compound's intrinsic properties and reactivity could be achieved, guiding future experimental work and application development.

Applications in Organic Synthesis Methodology

Role as a Key Building Block in Heterocyclic Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science, and 5-Bromopyridazin-4-ol serves as a fundamental scaffold for their synthesis. sigmaaldrich.com The pyridazine (B1198779) ring is a common feature in many pharmacologically active molecules. sigmaaldrich.com The bromine atom at the 5-position and the hydroxyl group at the 4-position provide two reactive sites that can be selectively functionalized to introduce a variety of substituents and build more complex heterocyclic systems.

For instance, the bromine atom can readily participate in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, heteroaryl, and amino groups. The hydroxyl group can be alkylated, acylated, or converted into other functional groups, further expanding the synthetic possibilities. This dual reactivity makes this compound a powerful tool for generating libraries of diverse heterocyclic compounds for drug discovery and other applications.

A notable example of its utility is in the synthesis of substituted pyridazinone derivatives. The core structure of pyridazinone is found in numerous compounds with a wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. By using this compound as a starting material, chemists can efficiently access a variety of substituted pyridazinones with tailored properties.

| Reaction Type | Reagent/Catalyst | Product Type |

| Suzuki Coupling | Palladium catalyst, boronic acid | Aryl-substituted pyridazinones |

| Buchwald-Hartwig Amination | Palladium catalyst, amine | Amino-substituted pyridazinones |

| Etherification | Alkyl halide, base | O-alkylated pyridazinones |

Participation in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient one-pot processes in which three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials. csic.esresearchgate.netbeilstein-journals.orgrsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity. csic.esrsc.org this compound, with its multiple reactive sites, is an ideal candidate for participation in MCRs, leading to the creation of diverse and complex molecular scaffolds.

While specific examples of this compound in well-known named MCRs are not extensively documented in readily available literature, its structural motifs are analogous to substrates that are commonly employed in such reactions. For example, the pyridazinone core can act as a nucleophilic component, while the bromine atom can be a site for subsequent transformations after the initial MCR. This allows for the construction of highly functionalized and polycyclic systems in a single synthetic operation. The development of new MCRs involving this compound and its derivatives holds significant promise for the efficient synthesis of novel chemical entities.

The ability to generate diverse scaffolds from a single building block is a key advantage in modern drug discovery. MCRs utilizing this compound can provide rapid access to libraries of compounds with varied substitution patterns, which can then be screened for biological activity.

Utility in the Synthesis of Complex Molecules and Target Compounds

One area where pyridazine derivatives have shown significant potential is in the development of kinase inhibitors. For instance, heteroaromatic compounds, including those with a pyridazine core, have been investigated as modulators of phosphatidylinositol 3-kinases (PI3Ks), which are important targets in cancer therapy. google.com The synthesis of these complex inhibitors often relies on the strategic use of functionalized building blocks like this compound to construct the desired molecular framework.

The synthesis of complex molecules often involves a series of carefully planned steps, and the availability of versatile building blocks is crucial for the success of these endeavors. cymitquimica.com this compound, with its predictable reactivity and potential for diverse functionalization, provides a reliable starting point for the synthesis of a wide range of complex target molecules.

Advanced Research Directions and Future Outlook

Development of Highly Efficient and Sustainable Synthetic Strategies

The future of chemical synthesis lies in the development of processes that are not only efficient in terms of yield but also environmentally benign. For 5-Bromopyridazin-4-ol, this translates to a shift away from traditional methods that may involve harsh reagents and generate significant waste.

Key research directions include:

Green Chemistry Approaches: The focus will be on implementing green chemistry principles in the synthesis of this compound. This involves the use of safer solvents, minimizing energy consumption, and designing reactions with high atom economy. Researchers are exploring catalytic systems that can replace stoichiometric reagents, thereby reducing waste and improving efficiency. For instance, procedures are being developed that utilize in situ-formed organoautocatalysts, which can lead to high yields at room temperature without the need for external catalysts. fau.eu

Atom Economy: Future synthetic routes will be designed to maximize the incorporation of all materials used in the process into the final product. Atom-economic reactions, such as domino-like conversions, are being investigated to construct the pyridazine (B1198779) ring and introduce the bromo and hydroxyl functionalities in a single, efficient sequence. fau.eu

Renewable Starting Materials: A long-term goal is to develop synthetic pathways that start from renewable feedstocks, reducing the reliance on petrochemical sources. While this is a challenging endeavor for complex heterocyclic compounds, it represents a significant area for future innovation.

| Strategy | Principle | Potential Benefit for this compound Synthesis |

| Organoautocatalysis | Use of an in situ generated intermediate to catalyze the reaction. | Eliminates the need for external, often toxic, metal catalysts and can lead to milder reaction conditions. fau.eu |

| Domino Reactions | A sequence of intramolecular reactions occurring under the same conditions. | Increases efficiency and reduces waste by minimizing purification steps between reactions. fau.eu |

| Metal-Free Synthesis | Avoidance of heavy metal catalysts. | Leads to a more environmentally friendly process and simplifies purification of the final product. rsc.org |

Exploration of Novel Reactivity and Transformation Pathways

Understanding the inherent reactivity of this compound is crucial for discovering new applications. Future research will delve into its chemical behavior to unlock novel transformation pathways. The presence of a bromine atom, a hydroxyl group, and the pyridazine core offers multiple sites for chemical modification.

Future areas of exploration include:

Cross-Coupling Reactions: The bromine atom on the pyridazine ring is a prime handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. Research will focus on expanding the scope of these reactions to introduce a wide array of substituents, thereby creating diverse libraries of 5-substituted pyridazin-4-ol derivatives.

Functional Group Interconversion: The hydroxyl group can be a site for various transformations, including etherification, esterification, and conversion to other functional groups. Exploring these reactions will provide access to new classes of pyridazine derivatives with potentially unique properties.

Ring Transformation Reactions: Investigating the stability and reactivity of the pyridazine ring itself could lead to novel ring-opening or ring-transformation reactions, providing access to different heterocyclic scaffolds.

| Reaction Type | Reactive Site on this compound | Potential Outcome |

| Suzuki Coupling | Bromine atom at C5 | Formation of a C-C bond, introducing aryl or vinyl groups. |

| Buchwald-Hartwig Amination | Bromine atom at C5 | Formation of a C-N bond, introducing amine functionalities. |

| Etherification | Hydroxyl group at C4 | Formation of an ether linkage, modifying the electronic properties. |

Integration of Computational Design and Machine Learning in Synthesis

The synergy between computational chemistry and synthetic chemistry is set to revolutionize how molecules like this compound are designed and synthesized. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools for accelerating research and development. mdpi.comosti.gov

Key applications include:

Retrosynthesis Prediction: AI-powered tools can analyze the structure of this compound and propose efficient and novel synthetic routes. mdpi.com These tools can learn from vast databases of chemical reactions to suggest pathways that a human chemist might not consider. beilstein-journals.org

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. beilstein-journals.org This is achieved by training models on datasets of experimental results. nih.gov

De Novo Design: Generative AI models can design novel derivatives of this compound with desired properties. mdpi.com By inputting specific parameters, researchers can generate virtual libraries of compounds for further computational and experimental evaluation.

| Computational Tool | Application in this compound Research | Expected Impact |

| Retrosynthesis Software | Proposing synthetic pathways. mdpi.com | Accelerates the discovery of new and more efficient synthetic routes. |

| Machine Learning Models | Optimizing reaction conditions and predicting outcomes. beilstein-journals.orgnih.gov | Reduces the number of experiments needed, saving time and resources. |

| Generative AI | Designing novel derivatives with specific properties. mdpi.com | Facilitates the discovery of new compounds with enhanced activity for various applications. |

Applications in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry, including improved safety, scalability, and reproducibility. syrris.jp The application of these technologies to the synthesis of this compound is a promising future direction.

Future developments will focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound can lead to higher throughput and better control over reaction parameters. mdpi.comnih.gov This is particularly advantageous for handling potentially hazardous intermediates or exothermic reactions. rsc.org

Automated Synthesis Platforms: Fully automated systems can perform multi-step syntheses of this compound derivatives with minimal human intervention. chemrxiv.orgnih.gov These platforms can be integrated with analytical tools for real-time monitoring and optimization.

High-Throughput Experimentation: Combining flow chemistry with automated platforms allows for high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives for biological or materials science applications. researchgate.net

| Technology | Advantage | Relevance to this compound |

| Flow Chemistry | Enhanced control over reaction parameters, improved safety, and scalability. syrris.jpbeilstein-journals.org | Enables safer and more efficient production, especially on a larger scale. |

| Automated Synthesis | High reproducibility, reduced human error, and "walk-away" operation. glycoforum.gr.jp | Accelerates the synthesis of derivatives and frees up researcher time. |

| Integrated Platforms | Combination of synthesis, purification, and analysis in one system. mpg.de | Streamlines the entire research and development workflow. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.